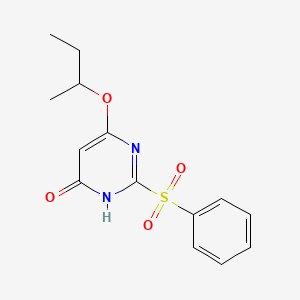

2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one

Description

2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one is a pyrimidinone derivative characterized by a benzenesulfonyl group at position 2 and a sec-butoxy substituent at position 5. The benzenesulfonyl moiety (C₆H₅SO₂) is a strong electron-withdrawing group, which enhances the compound’s stability and influences its electronic properties.

Properties

CAS No. |

284681-77-2 |

|---|---|

Molecular Formula |

C14H16N2O4S |

Molecular Weight |

308.35 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-4-butan-2-yloxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H16N2O4S/c1-3-10(2)20-13-9-12(17)15-14(16-13)21(18,19)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,16,17) |

InChI Key |

VQNQBILSCBVYRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one typically involves the reaction of a pyrimidinone derivative with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product. The sec-butoxy group is introduced through a subsequent alkylation reaction using sec-butyl bromide or a similar alkylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.

Substitution: The benzenesulfonyl and sec-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparisons focus on substituent effects, core structure variations, and inferred physicochemical or biological properties.

Substituent at Position 2: Benzenesulfonyl vs. Sulfanyl and Sulfonyl Groups

- 2-[(4-Fluorophenyl)sulfanyl]-6-(1-methylpropoxy)pyrimidin-4(3H)-one ():

- Substituent : 4-Fluorophenylthio (S-C₆H₄F) vs. benzenesulfonyl (SO₂-C₆H₅).

- Impact :

- Electronic Effects: The sulfonyl group is more electron-withdrawing than the sulfanyl group, which may reduce the pyrimidinone ring’s basicity and alter reactivity in nucleophilic substitutions .

Halogen Effect : The fluorine atom in the analog may enhance binding affinity in receptor interactions but could increase susceptibility to metabolic degradation.

- 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one (): Substituent: Hexylsulfonyl (C₆H₁₃SO₂) vs. benzenesulfonyl. Impact:

- Steric Effects : The linear alkyl chain may offer less steric hindrance than the branched sec-butoxy group in the target compound.

Substituent at Position 6: sec-Butoxy vs. Other Alkoxy Groups

- 6-sec-Butoxy Group :

- Branching : The sec-butoxy group’s branching may reduce crystallinity, improving solubility compared to straight-chain alkoxy substituents.

- Steric Hindrance : May hinder interactions with enzymes or receptors, altering biological activity.

Core Structure Variations: Pyrimidinone vs. Chromenone and Quinolinone

- 2-Phenyl-4H-Benzo[h]chromen-4-one (): Core Structure: Chromenone (fused benzene and pyrone rings) vs. pyrimidinone. Impact:

- Planarity: The chromenone’s fused aromatic system increases planarity, enhancing π-π stacking interactions.

- Molecular Weight: Higher molecular weight (C₁₉H₁₂O₂, 272.3 g/mol) compared to pyrimidinone derivatives (~250–300 g/mol range) .

Data Table: Comparative Analysis of Key Features

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

- Synthetic Accessibility : The benzenesulfonyl group is typically introduced via sulfonylation reactions under acidic conditions, whereas sulfanyl groups (e.g., in ’s analog) require nucleophilic substitution with thiols .

- Biological Activity: Sulfonyl-containing pyrimidinones are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The sec-butoxy group’s steric effects may modulate selectivity .

- Solubility : Branched alkoxy groups like sec-butoxy may improve solubility compared to linear chains (e.g., hexylsulfonyl in ), though this is counterbalanced by the hydrophobic benzenesulfonyl group .

Biological Activity

2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one (CAS No. 284681-77-2) is a pyrimidine derivative that has attracted attention due to its potential biological activities. This compound features a sulfonyl group and a sec-butoxy substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 2-Benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one is C14H16N2O4S, with a molecular weight of 304.35 g/mol. The compound's structure includes a pyrimidine ring substituted at the 2-position with a benzenesulfonyl group and at the 6-position with a sec-butoxy group.

| Property | Value |

|---|---|

| CAS Number | 284681-77-2 |

| Molecular Formula | C14H16N2O4S |

| Molecular Weight | 304.35 g/mol |

| IUPAC Name | 2-benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one |

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies suggest that 2-benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's ability to interfere with cellular signaling pathways associated with cancer progression has been highlighted in preliminary studies, warranting further investigation into its efficacy as an anticancer agent.

Enzyme Inhibition

The biological activity of this compound may also be attributed to its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit enzymes involved in nucleic acid metabolism, which can be beneficial in treating diseases where these pathways are dysregulated.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several pyrimidine derivatives, including compounds structurally related to 2-benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one. Results indicated that certain modifications enhanced antimicrobial activity, suggesting that the sulfonyl and sec-butoxy groups play a crucial role in bioactivity.

- Anticancer Mechanisms : Research conducted on similar pyrimidine compounds revealed that they could induce cell cycle arrest and apoptosis in human cancer cell lines, including breast and colon cancer cells. The findings suggest that further exploration of 2-benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one could yield valuable insights into its potential as an anticancer therapeutic.

Research Recommendations

Further research is essential to fully elucidate the biological mechanisms underlying the activity of 2-benzenesulfonyl-6-sec-butoxy-3H-pyrimidin-4-one. Suggested areas for future investigation include:

- In vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by the compound to better understand its mode of action.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications of the compound to enhance its biological activity and reduce potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.